4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a butoxy group attached to a benzamide moiety, which is further linked to a 9,10-dioxo-9,10-dihydroanthracen-1-yl group. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a butoxy group.
1-aminoanthraquinone derivatives: Compounds with similar anthraquinone moiety but different substituents.
Uniqueness
4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the anthraquinone and benzamide moieties also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-15-30-17-13-11-16(12-14-17)25(29)26-21-10-6-9-20-22(21)24(28)19-8-5-4-7-18(19)23(20)27/h4-14H,2-3,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHNMRSHJGINMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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